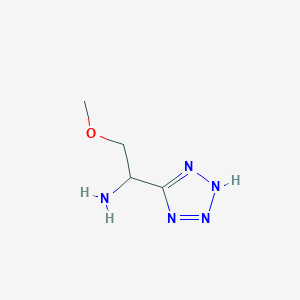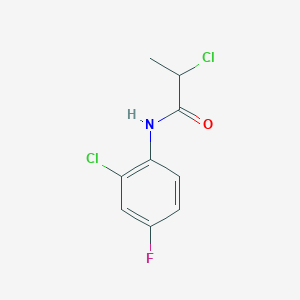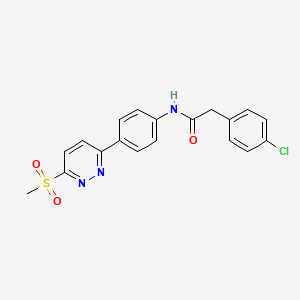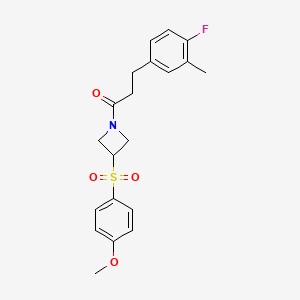
2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms
科学的研究の応用
2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-methoxy-1-(1H-1,2,3,4-triazol-5-yl)ethan-1-amine: Contains a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
Uniqueness
2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to the presence of both the methoxy group and the tetrazole ring. This combination imparts specific chemical reactivity and potential biological activity that may not be observed in similar compounds. The methoxy group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-methoxy-1-(2H-tetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c1-10-2-3(5)4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMCZDCXWZTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NNN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915679.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)

![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)



![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)


![N-[(3-ethoxy-4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)
